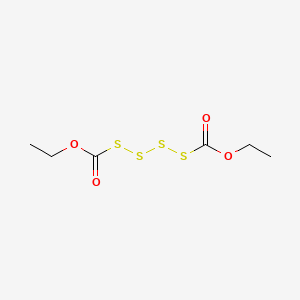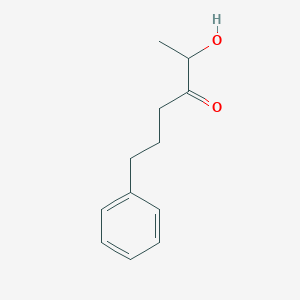
2-Hydroxy-6-phenylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-phenylhexan-3-one is an organic compound with the molecular formula C12H16O2 It is a hydroxyketone, characterized by the presence of both a hydroxyl group and a ketone group in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-phenylhexan-3-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with 3-hydroxyhexanal under basic conditions. The reaction typically proceeds as follows:
Aldol Condensation: Benzaldehyde reacts with 3-hydroxyhexanal in the presence of a base such as sodium hydroxide to form the aldol product.
Dehydration: The aldol product undergoes dehydration to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6-phenylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-oxo-6-phenylhexanoic acid.
Reduction: Reduction of the ketone group can yield 2-hydroxy-6-phenylhexanol.
Substitution: Substitution of the hydroxyl group can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-6-phenylhexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activity, including its role as a pheromone in certain insect species
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-phenylhexan-3-one depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, leading to a physiological response. For example, as a pheromone, it may bind to olfactory receptors in insects, triggering behavioral changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylhexan-3-one: Similar in structure but lacks the hydroxyl group.
3-Hydroxy-2-phenylhexan-4-one: Similar but with different positioning of functional groups.
Uniqueness
2-Hydroxy-6-phenylhexan-3-one is unique due to the specific positioning of its hydroxyl and ketone groups, which confer distinct chemical and biological properties. Its ability to act as a pheromone in certain insect species highlights its unique role in biological systems .
Propriétés
Numéro CAS |
213325-06-5 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-hydroxy-6-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3 |
Clé InChI |
CYZQHZJORZIETF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)CCCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


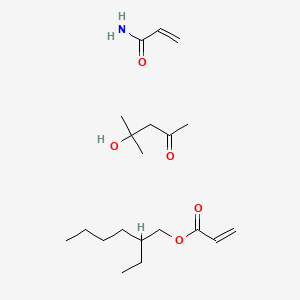
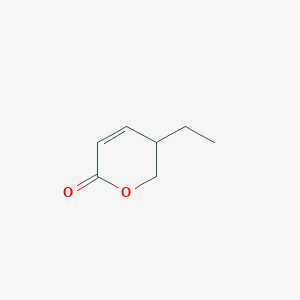
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
![5',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14142086.png)
![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
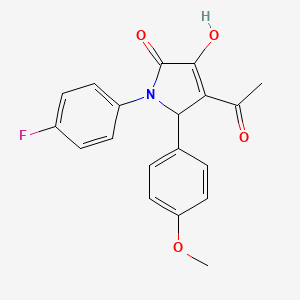
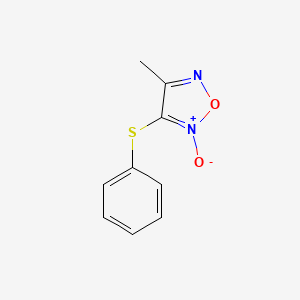

![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
